

A Comparative Guide to the Relaxivity of Ferumoxytol and Other Iron Oxide Nanoparticles

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Compound of Interest

Compound Name: *Ferumoxytol*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the magnetic resonance imaging (MRI) relaxivity of **ferumoxytol** with other iron oxide nanoparticles (IONPs). The data presented is compiled from experimental studies to assist researchers in selecting the appropriate contrast agent for their specific applications.

Quantitative Relaxivity Data

The efficacy of an MRI contrast agent is determined by its longitudinal (r_1) and transverse (r_2) relaxivities, which quantify the extent to which the agent shortens the T1 and T2 relaxation times of water protons, respectively. A higher relaxivity value indicates a stronger contrast effect. The r_2/r_1 ratio is a crucial parameter for determining the suitability of an agent for T1-weighted (bright contrast) or T2-weighted (dark contrast) imaging. Generally, a low r_2/r_1 ratio is preferred for T1 contrast, while a high ratio is characteristic of T2 agents.

The following table summarizes the experimentally determined relaxivity values for **ferumoxytol** and other selected IONPs at various magnetic field strengths. It is important to note that relaxivity is influenced by several factors, including the nanoparticle's core size, hydrodynamic size, surface coating, and the experimental conditions such as temperature and the medium in which the measurements are taken.

Nano particle	Core Size (nm)	Hydrodynamic Size (nm)	Coating	Magnetic Field (T)	Medium	Temperature (°C)	r1 (mM ⁻¹ s ⁻¹)	r2 (mM ⁻¹ s ⁻¹)	r2/r1 Ratio
Ferum oxytol (Feraheme®)	~7	38	Polyglucose sorbitol carboxymethyl ether	3.0	Saline	22	7.11 ± 0.13	111.74 ± 3.76	15.72
3.0	Plasma	22	7.83 ± 0.07	-	-				
3.0	Saline	37	10.0 ± 0.3	62.3 ± 3.7	6.23				
3.0	Plasma	37	9.5 ± 0.2	65.2 ± 1.8	6.86				
1.5	Saline	37	19.9 ± 2.3	60.8 ± 3.8	3.05				
1.5	Plasma	37	19.0 ± 1.7	64.9 ± 2.3	3.42				
1.5	-	-	15	89	5.93				
Generic Ferum oxytol (Sandoz)	-	-	-	3.0	Saline	22	8.30 ± 0.29	105.07 ± 2.20	12.66
MoldayION	-	-	Dextran	3.0	Saline	22	8.62 ± 0.16	109.68 ± 2.56	12.72

Feruca rbotra n (Reso vist®)	4.2	59	Carbo xydext ran	3.0	Water	-	5.1	31.9	6.25
SPION Dex	-	35	Dextra n	3.0	Water	-	4.9	64.1	13.08

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The determination of nanoparticle relaxivity is a critical step in the characterization of potential MRI contrast agents. The following outlines a generalized methodology for measuring r1 and r2 relaxivities.

Sample Preparation

- **Stock Solution:** A stock solution of the iron oxide nanoparticles with a known iron concentration is prepared. The iron concentration is typically determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or UV-visible spectroscopy.
- **Dilution Series:** A series of dilutions of the nanoparticle suspension are prepared in the desired medium (e.g., deionized water, saline, or plasma) to cover a range of concentrations relevant for imaging applications. A blank sample containing only the medium is also prepared to measure the baseline relaxation times.

MRI Relaxometry

- **Instrumentation:** Measurements are performed using a clinical or preclinical MRI scanner at a specific magnetic field strength (e.g., 1.5T, 3.0T, 7.0T).
- **Temperature Control:** The temperature of the samples is maintained at a physiologically relevant temperature, typically 37°C, throughout the experiment.
- **T1 Measurement:**

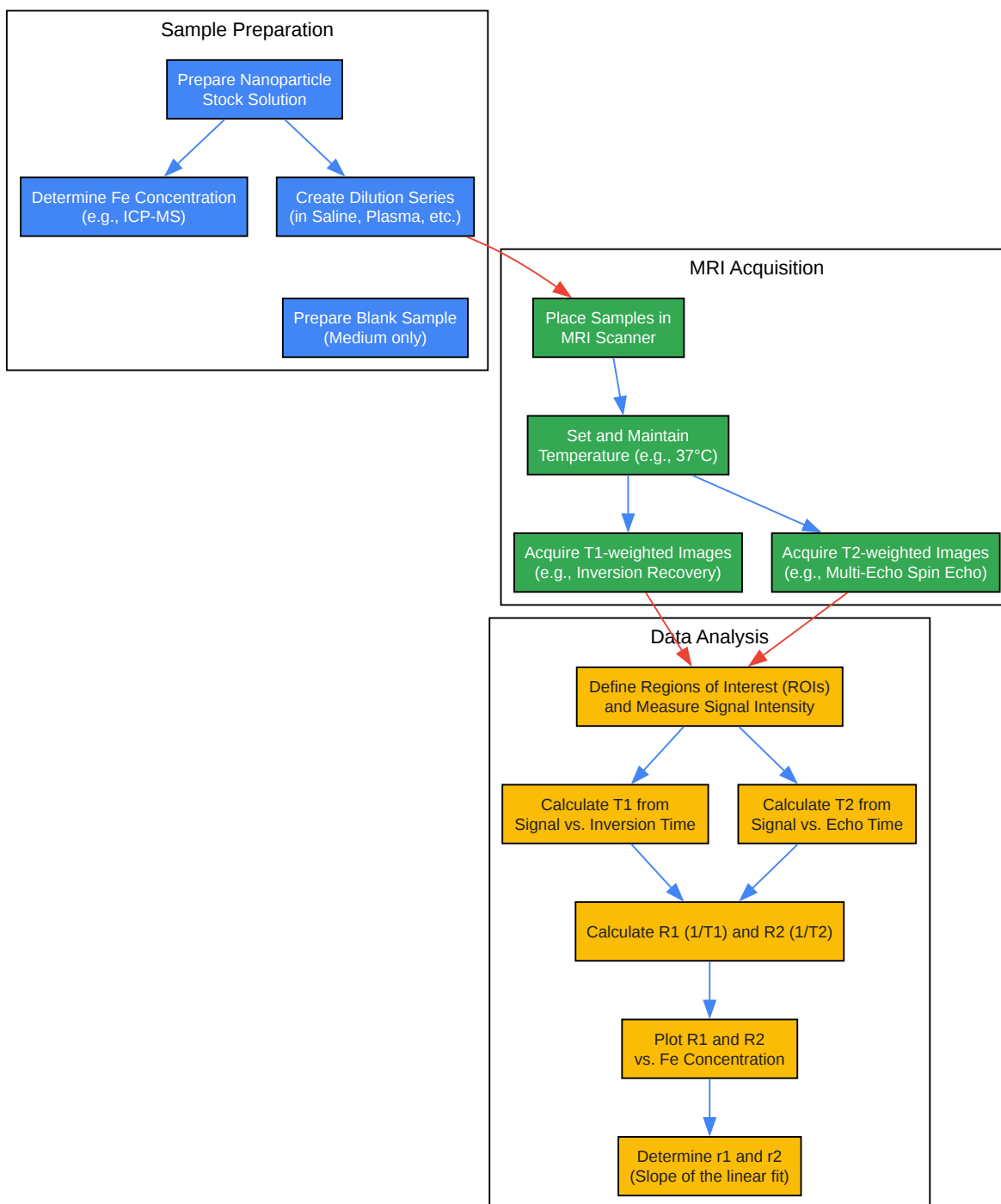
- **Pulse Sequence:** The longitudinal relaxation time (T1) is commonly measured using an inversion recovery spin-echo (IR-SE) or a saturation recovery spin-echo (SR-SE) sequence.
- **Parameters:** A series of images are acquired with varying inversion times (TI) for IR-SE or recovery times for SR-SE, while keeping the repetition time (TR) and echo time (TE) constant. The TR should be sufficiently long (ideally $> 5 \times T1$) to allow for full magnetization recovery between pulses.
- **T2 Measurement:**
 - **Pulse Sequence:** The transverse relaxation time (T2) is typically measured using a multi-echo spin-echo (MESE) or a Carr-Purcell-Meiboom-Gill (CPMG) sequence.
 - **Parameters:** A series of echoes are acquired at different echo times (TE) within a single TR.

Data Analysis

- **Region of Interest (ROI):** A region of interest is drawn within each sample on the acquired images to measure the mean signal intensity.
- **Relaxation Time Calculation:**
 - **T1:** The signal intensity from the T1 measurements is plotted against the corresponding TI values, and the data is fitted to the appropriate signal recovery equation to calculate the T1 for each concentration.
 - **T2:** The signal intensity from the T2 measurements is plotted against the corresponding TE values, and the data is fitted to a mono-exponential decay function to calculate the T2 for each concentration.
- **Relaxivity Calculation:**
 - The relaxation rates ($R1 = 1/T1$ and $R2 = 1/T2$) are calculated for each concentration.
 - The relaxation rates are then plotted against the iron concentration (in mM).

- The slope of the linear regression of the R1 vs. concentration plot gives the longitudinal relaxivity (r_1), and the slope of the R2 vs. concentration plot gives the transverse relaxivity (r_2).

Mandatory Visualization



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